4-cyclopropylbenzene-1,2-diamine
Description
4-Cyclopropylbenzene-1,2-diamine is a substituted aromatic diamine featuring a cyclopropyl group at the para position relative to the two amine groups on the benzene ring. This structural motif combines the electronic effects of the cyclopropyl substituent with the reactivity of the vicinal diamine group, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1116601-71-8 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In 4-fluoro-1,2-diaminobenzene , the fluorine atom at position 4 undergoes substitution with cyclopropylamine under basic conditions. The amine groups at positions 1 and 2 activate the ring, facilitating nucleophilic attack at the para position relative to the amines. Typical conditions include:
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Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane.
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate cyclopropylamine.
The reaction proceeds via a two-step mechanism:
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Deprotonation of cyclopropylamine by the base generates a stronger nucleophile.
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Aromatic substitution replaces fluorine with the cyclopropyl group, yielding 4-cyclopropylbenzene-1,2-diamine.
Yield Optimization :
-
Excess cyclopropylamine (2–3 equivalents) improves conversion.
-
Catalytic copper(I) iodide (CuI) enhances reaction rates in Ullmann-type couplings.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed couplings offer regioselective pathways for introducing the cyclopropyl group. The Buchwald-Hartwig amination is particularly effective for forming C–N bonds between aryl halides and amines.
Protocol for 4-Bromo-1,2-diaminobenzene Coupling
-
Substrate Preparation : 4-Bromo-1,2-diaminobenzene is synthesized via bromination of 1,2-diaminobenzene using N-bromosuccinimide (NBS) in acetic acid.
-
Coupling Reaction :
Key Advantages :
-
High functional group tolerance.
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Mild conditions preserve the diamine structure.
Challenges :
Reductive Amination of Ketone Intermediates
This method involves the reductive coupling of a ketone-containing precursor with cyclopropylamine. While less common, it provides an alternative route when halogenated precursors are inaccessible.
Synthetic Pathway
-
Ketone Synthesis : 4-Acetyl-1,2-diaminobenzene is prepared via Friedel-Crafts acylation of 1,2-diaminobenzene.
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Reductive Amination :
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Reagents : Cyclopropylamine and sodium cyanoborohydride (NaBH₃CN).
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Solvent : Methanol or ethanol at room temperature.
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pH Control : Maintained at 5–6 using acetic acid.
-
Limitations :
-
Low yields due to competing imine formation.
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Requires stoichiometric reducing agents.
Cyclopropanation of Vinylbenzene Derivatives
The Simmons-Smith reaction enables direct cyclopropanation of alkenes, offering a route to install the cyclopropyl group on a pre-functionalized benzene ring.
Procedure
-
Vinyl Precursor : 4-Vinyl-1,2-diaminobenzene is synthesized via Heck coupling of 1,2-diaminobenzene with vinyl bromide.
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Cyclopropanation :
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Reagents : Diiodomethane (CH₂I₂) and a zinc-copper couple.
-
Solvent : Diethyl ether at 0°C.
-
Reaction Equation :
Considerations :
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Steric hindrance from the diamine groups may reduce efficiency.
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Competing polymerization of the vinyl group necessitates careful stoichiometry.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Cyclopropylamine, K₂CO₃, CuI | 80–120°C, 12–24 h | 45–60% | Simple setup, scalable | Requires halogenated precursors |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 110°C, toluene | 50–70% | High regioselectivity | Sensitivity to air/moisture |
| Reductive Amination | NaBH₃CN, cyclopropylamine | RT, pH 5–6 | 20–35% | Avoids halogens | Low efficiency, side reactions |
| Simmons-Smith | CH₂I₂, Zn-Cu | 0°C, ether | 30–40% | Direct cyclopropanation | Limited by precursor availability |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. Nucleophilic substitution and Buchwald-Hartwig coupling are favored for large-scale production due to:
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Catalyst Recycling : Palladium catalysts can be recovered via filtration.
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Continuous Flow Systems : Enhance heat transfer and reduce reaction times.
Purification Challenges :
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclopropyl-substituted anilines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-substituted quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
4-Cyclopropylbenzene-1,2-diamine serves as a valuable building block in organic synthesis. It can undergo various chemical reactions including:
- Oxidation : Can be oxidized to form quinones.
- Reduction : Can be reduced to yield cyclopropyl-substituted anilines.
- Substitution Reactions : Participates in nucleophilic substitution where amino groups may be replaced by other functional groups .
These reactions are critical for developing more complex molecules used in pharmaceuticals and materials science.
Biology
The compound has garnered attention for its potential biological activities:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
- Anticancer Properties : Preliminary research suggests it may induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of cell cycle regulators. In vitro assays have shown promising results against several cancer cell lines .
Medicine
Research is ongoing to explore its potential as a pharmaceutical intermediate. The compound's unique structural features may enhance its effectiveness as a drug candidate targeting specific enzymes or receptors involved in disease pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a dose-dependent response that indicates its potential for development into an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies involving human cancer cell lines revealed that treatment with this compound resulted in significant apoptosis rates compared to untreated controls. The mechanism was linked to the compound's ability to induce oxidative stress and alter cell cycle progression.
Mechanism of Action
The mechanism of action of 4-cyclopropylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
The reactivity, solubility, and synthetic utility of benzene-1,2-diamine derivatives are heavily influenced by the substituent at the 4-position. Below is a detailed comparison of 4-cyclopropylbenzene-1,2-diamine with its analogs:
Substituent Electronic Effects and Reactivity
EDG = Electron-donating group; EWG = Electron-withdrawing group.
*Cyclopropyl groups can exhibit weak electron-withdrawing effects due to hyperconjugation but are often considered mildly electron-donating in aromatic systems.
Key Observations:
- Electron-donating groups (e.g., methyl, methoxy) enhance reactivity in condensations, leading to higher yields . The cyclopropyl group, being a weak EDG, may similarly improve reaction rates compared to EWGs like nitro.
- Electron-withdrawing groups (e.g., nitro, chloro) reduce nucleophilicity of the diamine, slowing reactions such as quinoxaline formation . For example, 4-nitrobenzene-1,2-diamine gave only 55% yield with isatin , while methyl and chloro analogs performed better.
Solubility and Stability
- 4-Nitrobenzene-1,2-diamine exhibits poor solubility in common solvents, limiting its utility in synthesis .
- 4-Methoxybenzene-1,2-diamine benefits from the polar methoxy group, enhancing solubility in polar aprotic solvents like DMF .
- This compound is expected to have lower solubility than methoxy or methyl analogs due to the hydrophobic cyclopropyl group but better solubility than nitro derivatives.
Q & A
Q. What are the optimal synthetic routes for 4-cyclopropylbenzene-1,2-diamine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, analogous compounds like N-(2-Chloro-4-fluorobenzyl)ethane-1,2-diamine are synthesized via sequential alkylation and deprotection steps under controlled temperatures (e.g., 0–120°C) using catalysts like copper(I) bromide . Solvent choice (e.g., DMSO or dichloromethane) and stoichiometric ratios of reagents (e.g., potassium carbonate) are critical for regioselectivity and purity . Yield optimization requires systematic variation of parameters like reaction time and temperature, followed by purification via column chromatography .
Q. How can researchers structurally characterize this compound and confirm its purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic proton environment and cyclopropyl group geometry. Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z 162.23 for N1-cyclopropyl-5-methylbenzene-1,2-diamine analogs) . High-performance liquid chromatography (HPLC) assesses purity (>95%), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. What are the baseline reactivity profiles of this compound in common organic reactions?
The compound’s primary amine groups participate in condensation reactions (e.g., with ketones to form Schiff bases) . The cyclopropyl ring may undergo ring-opening under strong acidic or oxidative conditions, while electrophilic aromatic substitution occurs at the benzene ring’s para position. Comparative studies with 4-bromobenzene-1,2-diamine show halogen substituents influence reaction rates and product distribution .
Advanced Research Questions
Q. How can contradictory data on cyclopropyl group stability in substitution reactions be resolved?
Discrepancies in reactivity may arise from steric effects or solvent polarity. For instance, trans-cyclobutane-1,2-diamine exhibits rigidity that alters reaction pathways compared to flexible analogs . To resolve contradictions, researchers should:
- Conduct kinetic studies under standardized conditions (e.g., fixed temperature/pH).
- Use computational modeling (DFT calculations) to compare transition-state energies .
- Validate findings with isotopic labeling (e.g., ¹⁵N NMR) to track substitution sites .
Q. What experimental designs are effective for elucidating the biological activity of this compound?
Focus on in vitro assays to probe enzyme inhibition or receptor binding. For example:
- Enzyme inhibition : Test against β-lactamases using nitrocefin hydrolysis assays, as seen in studies on N1,N1-dimethyl-1-(m-tolyl)ethane-1,2-diamine analogs .
- Receptor binding : Radioligand displacement assays (e.g., with ³H-labeled antagonists) to measure affinity for GPCRs .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
Q. How can computational modeling predict the regioselectivity of this compound in catalytic reactions?
Density functional theory (DFT) simulations analyze electronic effects (e.g., HOMO-LUMO gaps) and steric hindrance from the cyclopropyl group. For example, trans-cyclobutane-1,2-diamine’s rigid structure enhances ligand-metal coordination in catalytic cycles, which can be extrapolated to design cyclopropyl-based ligands . Molecular dynamics (MD) simulations further predict solvent interactions and transition states in substitution reactions .
Key Notes
- Avoid commercial sources (e.g., BenchChem) per the user’s guidelines.
- Structural analogs (e.g., trans-cyclobutane-1,2-diamine) provide actionable insights for experimental design .
- Advanced methodologies (e.g., DFT, MD) are critical for resolving mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
